molecular formula C10H13NO3S B14430025 5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 82020-77-7

5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide

Cat. No.: B14430025
CAS No.: 82020-77-7
M. Wt: 227.28 g/mol
InChI Key: BHWZFBYPPCBIJK-UHFFFAOYSA-N
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Description

5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with a sulfonamide group, a methyl group, and an allyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of a benzene derivative followed by the introduction of the allyloxy group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the allyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The allyloxy group may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

82020-77-7

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

5-methyl-2-prop-2-enoxybenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-3-6-14-9-5-4-8(2)7-10(9)15(11,12)13/h3-5,7H,1,6H2,2H3,(H2,11,12,13)

InChI Key

BHWZFBYPPCBIJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC=C)S(=O)(=O)N

Origin of Product

United States

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